[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
This compound features a 1,4-benzothiazine core with a 1,3-benzodioxol-5-yl substituent at position 4 and a 4-ethoxyphenylmethanone group at position 2. While direct biological data are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly as a heterocyclic scaffold for targeting enzymes or receptors .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-2-29-18-10-7-16(8-11-18)24(26)23-14-25(17-9-12-20-21(13-17)31-15-30-20)19-5-3-4-6-22(19)32(23,27)28/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJDVPWWZJFTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiazine derivatives and is characterized by a combination of functional groups that enhance its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 419.46 g/mol . Its structure includes:
- Benzodioxole moiety : Known for its medicinal applications.
- Benzothiazine core : Contributes to chemical reactivity.
- Ethoxyphenyl group : Enhances lipophilicity, potentially influencing pharmacokinetics.
Synthesis
The synthesis of this compound typically involves multi-step processes that require careful optimization of reaction conditions. Common methods include:
- Formation of the benzothiazine ring : Utilizing starting materials such as benzodioxole derivatives.
- Introduction of functional groups : Through various chemical reactions that may include oxidation and condensation reactions.
Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and purity of the synthesized compound.
Biological Activity
Preliminary studies indicate that compounds similar to 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit a range of biological activities:
Anticancer Activity
Research has shown that benzothiazine derivatives possess significant anticancer properties. For example, compounds with similar structures have been reported to inhibit Src family kinases (SFKs), which are critical in cancer progression. In vivo studies demonstrated that these compounds could significantly reduce tumor growth in xenograft models .
Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. The presence of dioxido groups may contribute to redox properties that are beneficial in combating bacterial infections.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in various studies. For instance, it may interact with kinases involved in signaling pathways relevant to cancer cell proliferation and survival .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Case Study 1 : A study on a related benzothiazine derivative showed effective inhibition of c-Src and Abl kinases at low nanomolar concentrations, leading to decreased tumor size in animal models .
- Case Study 2 : Research involving derivatives with benzodioxole moieties demonstrated promising antibacterial effects against various strains, suggesting potential for development as new antimicrobial agents.
Data Summary
Here is a summary table highlighting key properties and findings related to the compound:
| Property/Activity | Detail |
|---|---|
| Molecular Formula | C23H19NO5S |
| Molecular Weight | 419.46 g/mol |
| Anticancer Activity | Inhibits SFKs; reduces tumor growth |
| Antimicrobial Activity | Effective against certain bacterial strains |
| Enzyme Inhibition | Targets c-Src and Abl kinases |
Comparison with Similar Compounds
Research Implications
While direct pharmacological data are absent, the structural features of the target compound align with trends in drug design:
- Bioisosteric Potential: The benzothiazine core could serve as a bioisostere for quinazoline or purine scaffolds in kinase inhibitors.
- Metabolism : The ethoxy group may reduce first-pass metabolism compared to methoxy derivatives, as seen in other aryl ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
